N1-hexyl-N5-benzyl-biguanide mesylate is a synthetic compound belonging to the biguanide class of molecules, which are characterized by their two guanidine groups. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit cancer cell proliferation.
The compound was synthesized and studied in various research settings, with significant contributions from studies focusing on its effects on cancer cells, particularly breast cancer. Notably, research has indicated that N1-hexyl-N5-benzyl-biguanide mesylate exhibits potent anti-cancer properties, making it a subject of interest for further investigation in medicinal chemistry .
The synthesis of N1-hexyl-N5-benzyl-biguanide mesylate typically involves multi-step organic reactions. The general approach includes:
Technical details regarding yields and reaction conditions may vary depending on specific protocols followed in laboratory settings .
N1-hexyl-N5-benzyl-biguanide mesylate can be represented by its molecular formula . The structure consists of:
The compound has a molecular weight of approximately 365.46 g/mol. Its structural features contribute to its pharmacological properties, particularly its ability to interact with biological membranes and cellular targets .
N1-hexyl-N5-benzyl-biguanide mesylate undergoes various chemical reactions that are crucial for its functionality:
Technical details regarding these reactions can vary based on experimental conditions and biological contexts .
The mechanism by which N1-hexyl-N5-benzyl-biguanide mesylate exerts its effects primarily involves:
Data from studies indicate that at specific concentrations, N1-hexyl-N5-benzyl-biguanide mesylate can significantly reduce cell viability in cancer models while sparing normal cells .
N1-hexyl-N5-benzyl-biguanide mesylate is typically a solid at room temperature with moderate solubility in polar solvents such as methanol and DMSO. Its melting point and solubility characteristics can influence its pharmacokinetics.
Key chemical properties include:
Relevant data from studies show that its logP value indicates moderate hydrophobicity, which is essential for membrane permeability .
N1-hexyl-N5-benzyl-biguanide mesylate is primarily investigated for its potential applications in cancer therapy due to its ability to inhibit tumor cell growth. Specific applications include:
Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for future clinical applications .
The core biguanide scaffold (-NH-C(=NH)-NH-C(=NH)-NH-) serves as a privileged structure for targeting cytochrome P450 enzymes, particularly CYP3A4, due to its ability to coordinate with heme iron and interact with hydrophobic substrate channels. N1-hexyl-N5-benzyl-biguanide mesylate (HBB mesylate) was designed by strategically incorporating lipophilic substituents (hexyl and benzyl) to enhance binding affinity within CYP3A4's active site. The protonatable biguanide nitrogens facilitate ionic interactions with acidic residues in the enzyme's access channels, while the hexyl chain occupies the hydrophobic niche adjacent to the catalytic center. This molecular architecture enables potent inhibition (IC₅₀ ~0.8 μM) by competitively blocking substrate access to the heme catalytic center [3].
Table 2: Biguanide Modifications for CYP3A4 Inhibition
| Modification Site | Functional Impact | CYP3A4 Affinity |
|---|---|---|
| N1-Alkyl | Enhanced hydrophobic pocket penetration | Hexyl > Butyl > Methyl |
| N5-Arylalkyl | π-stacking with Phe-304 residue | Benzyl > Phenethyl > Phenyl |
| Biguanide Core | H-bonding with Ser-119/Asp-76 backbone atoms | Unsubstituted > Methylated |
Systematic SAR studies reveal that alkyl chain length dramatically influences both potency and isoform selectivity:
Selectivity against CYP2C9 is achieved through the benzyl group's spatial orientation, which sterically hinders access to CYP2C9's narrower substrate channel (diameter: 5.9Å vs. CYP3A4's 10.2Å). Molecular dynamics simulations confirm that the hexyl-benzyl distance (11.2Å) matches CYP3A4's substrate recognition zone but exceeds CYP2C9's binding cavity dimensions [6].
The crystalline mesylate salt (methanesulfonate, CH₃SO₃⁻) significantly enhances pharmaceutical properties through:
Salt formation occurs through acid-base reaction in anhydrous acetone, yielding a high-melting (218-220°C) crystalline solid with <0.5% residual solvents. XRPD confirms a single polymorphic form (Form I) with superior dissolution kinetics [4].
Two primary synthetic routes demonstrate distinct advantages for scale-up:
Route A: Sequential Alkylation-Guanidinylation
Route B: One-Pot Biguanide Assembly
Table 3: Synthetic Route Comparison for HBB Analogues
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 47% | 38% |
| Purity (HPLC) | >99.5% | 97.2% (requires recrystallization) |
| Key Impurity | None detected | Copper bis-biguanide (0.8%) |
| Scale Feasibility | Pilot (10 kg) | Lab-scale (500g) |
| Regioselectivity | >99:1 (N1/N5) | 90:10 (N1/N5) |
Both routes enable analogue diversification: Route A permits late-stage benzyl group variation, while Route B facilitates alkyl chain modifications during the first step. Critical process parameters include temperature control during guanidinylation (±2°C to prevent dialkylation) and strict anhydrous conditions to prevent biguanide hydrolysis [6] [9].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: